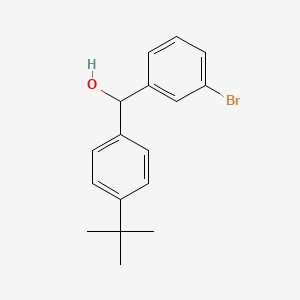

(3-Bromophenyl)(4-(tert-butyl)phenyl)methanol

Descripción

(3-Bromophenyl)(4-(tert-butyl)phenyl)methanol is a brominated aromatic alcohol featuring a tert-butyl-substituted phenyl group and a 3-bromophenyl moiety. This compound is of interest in organic synthesis, particularly as an intermediate in the preparation of heterocyclic frameworks and bioactive molecules. Spectral characterization (e.g., NMR, IR, HRMS) of structurally similar compounds highlights the importance of tert-butyl and bromophenyl groups in influencing steric and electronic properties .

Propiedades

IUPAC Name |

(3-bromophenyl)-(4-tert-butylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11,16,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCSSZDRQQPDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-(tert-butyl)phenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 4-(tert-butyl)phenylmagnesium bromide (a Grignard reagent). The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods

While specific industrial production methods for (3-Bromophenyl)(4-(tert-butyl)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(3-Bromophenyl)(4-(tert-butyl)phenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products would be the corresponding ketone or aldehyde.

Reduction: The major product would be the dehalogenated compound.

Substitution: The major products would be the compounds with the bromine atom replaced by the nucleophile.

Aplicaciones Científicas De Investigación

Chemistry

In organic chemistry, (3-Bromophenyl)(4-(tert-butyl)phenyl)methanol serves as an intermediate for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction: The bromine atom may be reduced to form different phenolic derivatives.

- Substitution Reactions: The bromine can be replaced with other functional groups.

Biology

The compound has potential biological activities that make it a candidate for further research:

- Antimicrobial Activity: Preliminary studies indicate that it may exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition: It may interact with specific enzymes, modulating their activity through non-covalent interactions.

Medicine

Research is ongoing to explore the pharmaceutical applications of this compound. Its potential as an antimicrobial agent is particularly noteworthy amid rising antibiotic resistance.

Antimicrobial Testing

A study assessed the antibacterial activity of various phenolic compounds, including derivatives of (3-Bromophenyl)(4-(tert-butyl)phenyl)methanol. The results indicated significant antibacterial effects with minimum inhibitory concentration (MIC) values below 100 µg/mL against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship Studies

Research focused on the structure-activity relationship (SAR) of brominated phenolic compounds revealed that substitution patterns significantly affect biological activity. The presence of bromine at the para position was linked to enhanced antimicrobial properties.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Antifungal | Exhibits antifungal properties | |

| Enzyme Inhibition | Modulates enzyme activity |

Mecanismo De Acción

The mechanism of action of (3-Bromophenyl)(4-(tert-butyl)phenyl)methanol depends on its specific application. In general, the compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below compares (3-Bromophenyl)(4-(tert-butyl)phenyl)methanol with key analogs, emphasizing substituent effects and molecular properties:

Actividad Biológica

(3-Bromophenyl)(4-(tert-butyl)phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a bromophenyl group and a tert-butyl-substituted phenyl group attached to a methanol moiety. Its structural formula can be represented as follows:

Biological Activity Overview

Research has indicated that (3-Bromophenyl)(4-(tert-butyl)phenyl)methanol exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Studies have shown that compounds with similar structures can possess significant antimicrobial properties. For instance, the presence of halogen substitutions, such as bromine, often enhances the antimicrobial efficacy against various pathogens.

- Case Study : A study focusing on the structure-activity relationship (SAR) of phenolic compounds highlighted that halogenated derivatives exhibited improved activity against Staphylococcus aureus and other Gram-positive bacteria. This suggests that (3-Bromophenyl)(4-(tert-butyl)phenyl)methanol may also display similar antimicrobial properties due to its bromine atom .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various assays.

- In Vitro Studies : Research indicates that compounds with bulky substituents like tert-butyl can enhance lipophilicity, improving cellular uptake and bioavailability. For example, studies on structurally related compounds have demonstrated their ability to inhibit cancer cell proliferation in several cell lines, including breast and colon cancer cells .

- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. The interaction of the compound with specific enzymes or receptors may lead to the inhibition of tumor growth factors .

The biological activity of (3-Bromophenyl)(4-(tert-butyl)phenyl)methanol is hypothesized to involve:

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, influencing their activity through competitive inhibition or allosteric modulation.

- Receptor Binding : Its structural attributes allow it to bind effectively to various receptors, potentially modulating cellular responses.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Inhibition | Modulation of metabolic enzyme activity |

Case Studies

- Antimicrobial Efficacy : A high-throughput screening identified several phenolic compounds with enhanced activity against resistant strains of bacteria. The brominated derivatives showed a notable increase in potency compared to non-brominated analogs.

- Anticancer Activity Assessment : In vitro assays demonstrated that (3-Bromophenyl)(4-(tert-butyl)phenyl)methanol significantly inhibited the growth of MCF-7 breast cancer cells at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.